molecular formula C14H21NO B1582525 Benzamide, 4-methyl-N,N-bis(1-methylethyl)- CAS No. 6937-52-6

Benzamide, 4-methyl-N,N-bis(1-methylethyl)-

Cat. No. B1582525
CAS RN: 6937-52-6
M. Wt: 219.32 g/mol
InChI Key: QVMNBKJQKYNCHD-UHFFFAOYSA-N
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Description

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” is a chemical compound with the CAS Number 6937-52-6 . It has a molecular formula of C14H21NO and a molecular weight of 219.32300 .


Synthesis Analysis

The synthesis of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” involves several precursors including p-toluoyl chloride, diisopropylamine, methyl p-toluate, 4-Methylbenzoic acid, and Lithium diisopropylamide . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” consists of 14 carbon atoms, 21 hydrogen atoms, and 1 oxygen atom . The exact mass is 219.16200 .


Physical And Chemical Properties Analysis

“Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” has a density of 0.962g/cm3, a boiling point of 336.8ºC at 760mmHg, and a flash point of 145.3ºC . The melting point was not available . It has a LogP value of 3.25400, indicating its lipophilicity .

Scientific Research Applications

Synthesis of Energy-Rich Intermediates

N,N-Diisopropyl-p-toluamide: is used in the synthesis of organic azides, which are energy-rich intermediates for organic synthesis. These compounds have drawn interest due to their use as precursors for the synthesis of amines, nitrenes, heterocycles such as triazoles and tetrazoles, and as latent amino groups in the synthesis of natural products .

Pharmaceutical Applications

The compound serves as a functional group in pharmaceuticals, notably in azidonucleosides used in AIDS treatment. Its bioconjugation capabilities via Staudinger ligation make it a valuable component in medicinal chemistry .

Materials Science

In materials science, N,N-Diisopropyl-p-toluamide acts as a cross-linking agent and monomer. It’s particularly valued for its role in the synthesis of polyvalent azides, which are crucial for developing new materials .

Dynamic NMR Studies

The dynamic structure of benzamide derivatives, including N,N-Diisopropyl-p-toluamide , is studied using dynamic NMR measurements and quantum molecular dynamics calculations. This research is vital for understanding the structure and dynamics of nitrogen-containing compounds in solution .

Biological Activity Prediction

Studying the dynamic structure of benzamide derivatives helps in predicting the biological activity of aromatic amides in living systems. This is crucial for interpreting the strength and conformation of their supramolecular complexes with lanthanide and actinide ions .

Continuous Synthesis in Microflow Systems

N,N-Diisopropyl-p-toluamide: is synthesized in microflow systems, which allows for the study of reaction kinetics in a controlled environment. This method is significant for optimizing production processes and understanding reaction mechanisms .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Benzamide, 4-methyl-N,N-bis(1-methylethyl)-” was not available in the search results . Therefore, specific safety and hazard information could not be provided.

Mechanism of Action

properties

IUPAC Name

4-methyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMNBKJQKYNCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219454
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-methyl-N,N-bis(1-methylethyl)-

CAS RN

6937-52-6
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-methyl-N,N-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the effectiveness of various N-alkyl toluamides against mosquitoes, ticks, and chiggers. How does the structure of DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) compare to the other effective compounds, and does this relate to its long-lasting repellent effect?

A1: DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) shares structural similarities with the most effective compounds mentioned in the study []. It possesses the core structure of N,N-disubstituted toluamide. The study specifically highlights the meta and para isomers of N,N-diethyltoluamide as highly effective against mosquitoes, with long-lasting repellency (39 and 74 days respectively) []. DEET, with its para-substituted methyl group and N,N-diethyl substitution, aligns with these structural features.

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